Product packaging for LTX-401 HCl(Cat. No.:CAS No. 1398051-86-9)

LTX-401 HCl

Cat. No.: B608668
CAS No.: 1398051-86-9
M. Wt: 440.45
InChI Key: GYDPAWIYVHOSOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Host Defense Peptide-Derived Compounds

Host Defense Peptides (HDPs), also known as antimicrobial peptides (AMPs), are a component of the innate immune system found in a vast array of organisms. lytixbiopharma.comnih.gov These naturally occurring peptides often exhibit broad-spectrum antimicrobial activity and can also possess oncolytic (cancer-killing) properties. lytixbiopharma.com The development of LTX-401 emerged from extensive structure-activity relationship (SAR) studies on HDPs, which aimed to create smaller, more stable, and more potent derivatives for research and therapeutic applications. nih.govlytixbiopharma.com

Researchers discovered that by systematically modifying natural peptides, such as those derived from lactoferricin, it was possible to identify the key pharmacophore responsible for their cytotoxic activity. lytixbiopharma.comnih.gov These studies led to the engineering of small, synthetic molecules that mimic the amphipathic nature—possessing both hydrophobic and cationic (positively charged) regions—of their parent peptides. This amphipathicity is crucial as it enables interaction with and disruption of cell membranes. nih.gov LTX-401 was specifically designed as a small-molecule peptidomimetic, incorporating bulky and lipophilic moieties to enhance its anticancer activity compared to larger, natural peptides. nih.govlytixbiopharma.com

Evolution of Amphipathic β(2,2)-Amino Acid Derivatives for Research Applications

LTX-401, formerly identified as BAA-1, belongs to a class of compounds known as amphipathic β(2,2)-amino acid derivatives. nih.govlytixbiopharma.comnih.gov The development of these derivatives represented a significant evolution from traditional peptide-based research tools. A key discovery was that the introduction of large lipophilic groups could compensate for a reduction in peptide length, and that coupling two aromatic side-chains to the same carbon atom could further decrease the molecule's size without sacrificing cytotoxic efficacy. lytixbiopharma.com This led to the synthesis of a panel of β-peptidomimetics to validate the pharmacophore model for short cationic peptides. lytixbiopharma.com

The investigation into these derivatives revealed distinct mechanisms of action. For instance, studies comparing the derivative BAA-1 (LTX-401) with another derivative, BAA-2, in human Burkitt's lymphoma cells showed that they induced cell death through different pathways. nih.gov This highlighted the potential of these compounds as specific tools to dissect cellular death mechanisms.

CompoundMechanism of Cell Death in Ramos CellsReference
BAA-1 (LTX-401) Destabilization of the cell membrane (Necrosis) nih.gov
BAA-2 Mitochondrial-mediated apoptosis nih.gov

This table summarizes the different mechanisms of action observed for two distinct β(2,2)-amino acid derivatives in a specific cancer cell line.

The cytotoxic activity of LTX-401 has been evaluated across various cancer cell lines, demonstrating its potential as a broad-spectrum research agent.

Cell LineCancer TypeIC50 Value (µM)Reference
MDA-MB-435S Human Malignant Melanoma13.5 lytixbiopharma.com
HEPG2 Human Hepatocellular Carcinoma35.4 lytixbiopharma.com
Other Cell Lines Various19–32 lytixbiopharma.com

This table presents the 50% inhibitory concentration (IC50) of LTX-401 in different human cancer cell lines, indicating its varied but potent cytotoxic activity. lytixbiopharma.com

Rationale for Investigating LTX-401 HCl as a Research Tool in Cell Death and Immunity

The primary rationale for using this compound in research stems from its unique ability to induce a specific type of cell death known as immunogenic cell death (ICD). nih.govmedkoo.comresearchgate.net ICD is a form of regulated cell death that triggers an adaptive immune response against antigens from the dying cells. frontiersin.orgmdpi.com This makes LTX-401 a valuable tool for studying the intricate relationship between cell death and anticancer immunity.

The mechanism of LTX-401 is multifaceted. A key and unusual feature is its initial targeting of the Golgi apparatus. lytixbiopharma.comnih.gov Research has shown that LTX-401 selectively accumulates in the Golgi, causing its structure to be disrupted. lytixbiopharma.comnih.gov This event initiates a lethal signaling cascade that subsequently involves the mitochondria, leading to mitochondrial membrane permeabilization and cell death that is independent of caspases. lytixbiopharma.commedkoo.comnih.gov The cytotoxic effect is attenuated when the mitochondrial proteins BAX and BAK are knocked out, confirming the essential role of the mitochondrial pathway downstream of the initial Golgi disruption. lytixbiopharma.commedkoo.comnih.gov

The necrotic cell death induced by LTX-401 results in the release and surface exposure of Damage-Associated Molecular Patterns (DAMPs). lytixbiopharma.comresearchgate.netlytixbiopharma.com These molecules act as "danger signals" that alert and activate the immune system. lytixbiopharma.com The release of these specific DAMPs is a hallmark of ICD and is central to the research interest in LTX-401. nih.govmedkoo.comresearchgate.netnih.gov

Damage-Associated Molecular Pattern (DAMP)Role in ImmunityReference
Calreticulin (B1178941) (CRT) Acts as an "eat-me" signal on the cell surface, promoting phagocytosis by dendritic cells. lytixbiopharma.commedkoo.comnih.govfrontiersin.org
ATP Released into the extracellular space, it acts as a "find-me" signal to attract immune cells. nih.govresearchgate.net nih.govmedkoo.comresearchgate.netnih.gov
High-Mobility Group Box 1 (HMGB1) Released from the nucleus, it binds to receptors on immune cells, promoting inflammation and maturation of dendritic cells. nih.govresearchgate.net nih.govmedkoo.comresearchgate.netnih.gov
Cytochrome c Released from mitochondria during cell death, it can act as a DAMP in the extracellular space. lytixbiopharma.comnih.govresearchgate.netlytixbiopharma.com

This table outlines the key DAMPs released upon LTX-401 treatment and their function in initiating an immune response.

By inducing ICD, LTX-401 provides a powerful research model to investigate how localized cell death can translate into a systemic, tumor-specific immune response. nih.gov Studies in animal models have demonstrated that intratumoral injection of LTX-401 can lead to complete tumor regression, the establishment of long-term immune memory against tumor rechallenge, and even abscopal effects, where untreated tumors at distant sites also regress. nih.govresearchgate.netnih.gov This makes LTX-401 an important investigational tool for exploring the mechanisms of anticancer immunity and the potential for turning immunologically "cold" tumors into "hot" tumors that are responsive to the immune system. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H35Cl2N3O B608668 LTX-401 HCl CAS No. 1398051-86-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-aminoethyl)-2-(aminomethyl)-5-phenyl-2-(3-phenylpropyl)pentanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O.2ClH/c24-17-18-26-22(27)23(19-25,15-7-13-20-9-3-1-4-10-20)16-8-14-21-11-5-2-6-12-21;;/h1-6,9-12H,7-8,13-19,24-25H2,(H,26,27);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDPAWIYVHOSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(CCCC2=CC=CC=C2)(CN)C(=O)NCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Synthetic Design Principles for Ltx 401 Hcl Research

Structure-Activity Relationship (SAR) Studies in De Novo Compound Engineering

Structure-Activity Relationship (SAR) is a principle that links the chemical structure of a molecule to its biological activity. collaborativedrug.com In the context of de novo compound engineering for LTX-401, SAR studies have been instrumental in designing smaller, more stable derivatives of host defense peptides with enhanced anticancer properties. lytixbiopharma.comlytixbiopharma.com The engineering of LTX-401, a cytolytic immunotherapeutic agent, was a direct result of these studies. lytixbiopharma.com

The core concept of SAR is that similar compounds often exhibit similar physical and biological properties. collaborativedrug.com By analyzing how specific structural modifications influence a compound's activity, researchers can build predictive models. collaborativedrug.com This approach guided the synthesis of LTX-401, a small amphipathic β(2,2)-amino acid-derived molecule, by identifying key features required for cytotoxic activity. nih.govplos.org

Influence of Amphipathicity and Lipophilicity on Research Activity

Amphipathicity, the possession of both hydrophilic (water-loving) and hydrophobic (water-fearing) properties, is a critical determinant of LTX-401's activity. This dual nature allows it to interact with and disrupt biological membranes. nih.gov LTX-401 was designed to mimic the amphipathic structure of larger oncolytic peptides. nih.gov

Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and lipids, is another key factor. The introduction of bulky and lipophilic moieties was a deliberate strategy to improve the stability and anticancer activity of LTX-401's predecessors. nih.govresearchgate.net Specifically, the presence of two aromatic side-chains gives LTX-401 a high degree of hydrophobicity, enhancing its interaction with the phospholipid bilayers of cell membranes. nih.gov This high hydrophobicity is believed to contribute to its potent, albeit less selective, cytotoxic effects against various cell lines. nih.gov

The table below summarizes the in vitro cytotoxicity of LTX-401 against a panel of cancer and non-malignant cell lines, demonstrating its broad activity profile.

Cell LineCell TypeIC50 (µM)
MDA-MB-435S Human malignant melanoma13.5
B16F1 Murine melanoma19.4
A2058 Human metastatic melanoma21.6
T24 Human bladder carcinoma23.9
MCF-7 Human breast adenocarcinoma24.5
HT-29 Human colon adenocarcinoma24.8
A549 Human lung carcinoma26.2
PC-3 Human prostate adenocarcinoma29.8
HEPG2 Human hepatocellular carcinoma35.4
HUV-EC-C Human umbilical vein endothelial cells27.2
HaCat Human keratinocytes32.1
MRC-5 Human lung fibroblasts28.5

Data sourced from Eike et al., 2016. nih.gov

Exploration of Charge and Hydrophobicity in Research Design

The interplay between charge and hydrophobicity is a cornerstone of the design of oncolytic peptides and their small-molecule mimetics like LTX-401. lytixbiopharma.combio-integration.org Oncolytic peptides typically feature cationic (positively charged) amino acids and hydrophobic amino acids arranged to form an amphipathic structure. researchgate.netresearchgate.net This allows for electrostatic interactions with the negatively charged components of cancer cell membranes. lytixbiopharma.com

LTX-401 was engineered to embody these characteristics, possessing both a positive charge and significant hydrophobicity. lytixbiopharma.com This design enables it to interact electrostatically with anionic components on cancer cell surfaces, leading to membrane disruption and rapid cell death. lytixbiopharma.com However, LTX-401 has a relatively low positive charge of +2, which may reduce its binding affinity to anionic cell surfaces compared to more highly cationic peptides. nih.gov It has been suggested that a higher cationicity might decrease its activity against non-malignant cells, but this is considered less critical for a locally administered agent. nih.gov

The balance between the distribution of charge and hydrophobicity is crucial for the membrane-lysing activity of such compounds. bio-integration.org The high hydrophobicity conferred by LTX-401's two aromatic side chains is a key factor in its potent membranolytic mechanism. nih.gov

Design Strategies from Oncolytic Peptides to Small Molecules

The development of LTX-401 represents a strategic shift from larger oncolytic peptides to smaller, synthetically accessible molecules. This transition was driven by the need to overcome the limitations of peptides, such as stability, while retaining their potent oncolytic activity. nih.govresearchgate.net The design process was rooted in SAR studies of host defense peptides. lytixbiopharma.comlytixbiopharma.com

A key discovery in this process was that introducing large lipophilic groups could compensate for a shorter peptide length. nih.govplos.org Further research showed that attaching two aromatic side-chains to the same carbon atom allowed for an even greater reduction in size without sacrificing cytotoxic efficacy. nih.govlytixbiopharma.com This led to the synthesis of a series of β-peptidomimetics, culminating in the selection of LTX-401 as the lead compound. nih.govplos.org

Unlike its peptide predecessor LTX-315, which primarily targets mitochondria, LTX-401 demonstrates a different mechanism of action by accumulating in and disrupting the Golgi apparatus. nih.govresearchgate.netnih.gov This distinction highlights the nuanced effects that can be achieved through the strategic design of small molecule mimetics. While both compounds are amphipathic and capable of membrane disruption, their subcellular targets differ significantly. nih.gov

Molecular and Cellular Mechanisms of Ltx 401 Hcl Action

Subcellular Localization and Organelle Targeting Investigations

Investigations into the subcellular distribution of LTX-401 have revealed its selective and preferential accumulation within the Golgi apparatus. lytixbiopharma.comnih.govresearchgate.netnih.gov Studies using subcellular fractionation techniques followed by mass spectrometric detection have quantitatively demonstrated that LTX-401 is significantly enriched in the Golgi fraction compared to the cytosol or mitochondria. lytixbiopharma.comnih.govresearchgate.netnih.gov This specific targeting suggests that the unique physicochemical properties of LTX-401 may drive its interaction with the specific lipid or protein composition of the Golgi membranes. lytixbiopharma.com The primary targeting of the Golgi is a key feature of its mechanism, distinguishing it from other oncolytic agents. nih.govnih.gov

Upon accumulation, LTX-401 rapidly and profoundly disrupts the structure and integrity of the Golgi apparatus. lytixbiopharma.comnih.govresearchgate.net This disruption has been documented through both fluorescence microscopy and ultrastructural analyses. nih.govresearchgate.netnih.gov

Morphological Changes: In untreated cells, the Golgi apparatus typically appears as a compact, perinuclear structure. lytixbiopharma.com Following treatment with LTX-401, this organized structure is quickly dissipated, often within an hour, into a punctiform or diffuse pattern throughout the cytoplasm. lytixbiopharma.com Electron microscopy reveals the accumulation of electron-dense material within the Golgi, accompanied by its structural fragmentation. nih.gov

Functional Impairment: The structural disruption leads to functional impairment. The Golgi-dissociating agent Brefeldin A, which blocks protein transport from the endoplasmic reticulum to the Golgi, can partially reduce the cell-killing efficacy of LTX-401. lytixbiopharma.comnih.govresearchgate.netnih.gov This suggests that the lethal effects of LTX-401 are at least partially dependent on a functioning Golgi transport system, which the compound itself then disrupts. lytixbiopharma.com A major consequence of Golgi disruption by LTX-401 is widespread cytoplasmic vacuolization, with Golgi-derived structures being a prominent source of these vacuoles. lytixbiopharma.comnih.gov

Experimental TechniqueObserved Effect of LTX-401 on the Golgi ApparatusReference
Fluorescence Microscopy (with GALT1-GFP reporter)Dissipation of the normal perinuclear Golgi structure into a punctiform or diffuse distribution. lytixbiopharma.comnih.gov
Electron MicroscopyAccumulation of electron-dense material, structural disruption, and prominent cytoplasmic vacuolization. nih.gov
Subcellular Fractionation & Mass SpectrometryPreferential enrichment of LTX-401 in the Golgi fraction. lytixbiopharma.comnih.govresearchgate.netnih.gov

The mechanism of LTX-401 is notably distinct from other oncolytic compounds like LTX-315, which is known to target mitochondria. lytixbiopharma.comnih.govnih.gov While both are amphipathic molecules capable of membrane disruption, their primary subcellular targets differ significantly, leading to different initial modes of action. lytixbiopharma.comnih.gov

LTX-401: Selectively enriches in the Golgi apparatus and cytosol, but not in the mitochondria. lytixbiopharma.comnih.govnih.gov Its primary action is the rapid destruction of the Golgi structure. nih.govnih.gov

LTX-315: Preferentially accumulates in mitochondria, causing mitochondrial membrane permeabilization and depolarization. lytixbiopharma.comnih.govoncotarget.com It does not have a significant initial impact on the Golgi apparatus. lytixbiopharma.comnih.gov

This clear divergence in organelle targeting underscores the specificity of LTX-401's action. lytixbiopharma.com While the lethal cascade initiated by LTX-401 at the Golgi ultimately involves mitochondria, this is a downstream effect, contrasting with the direct mitochondrial assault by LTX-315. lytixbiopharma.comnih.gov

FeatureLTX-401LTX-315Reference
Primary Subcellular TargetGolgi ApparatusMitochondria lytixbiopharma.comnih.govnih.govnih.gov
Observed Effect on Primary TargetRapid structural disruption and fragmentation.Membrane permeabilization and depolarization. lytixbiopharma.comnih.govoncotarget.com
Accumulation in MitochondriaNo significant enrichment.Preferential enrichment. lytixbiopharma.comnih.govnih.gov
Accumulation in GolgiPreferential enrichment.No significant enrichment. lytixbiopharma.comnih.gov

Impact on Golgi Structure and Function

Cellular Perturbations and Cell Death Pathway Analysis

LTX-401 induces a rapid and potent form of cell death, primarily through a membranolytic mechanism. nih.govlytixbiopharma.com As an amphipathic molecule, its structure allows it to insert into and disrupt the integrity of biological membranes, a property it shares with certain antimicrobial peptides. lytixbiopharma.comnih.gov This leads to the permeabilization of the cancer cell membrane, resulting in swift cell lysis and death that is characteristic of necrosis. nih.govlytixbiopharma.comresearchgate.net This mode of action is considered a form of immunogenic cell death (ICD), as the rapid lysis results in the release of damage-associated molecular patterns (DAMPs) like ATP and high-mobility group box 1 (HMGB1) protein, which can stimulate an anti-tumor immune response. nih.govnih.govlytixbiopharma.comresearchgate.net The cell death pathway initiated by LTX-401 is largely caspase-independent but is partially dependent on mitochondria as downstream effectors. lytixbiopharma.comresearchgate.netnih.gov

The cell death induced by LTX-401 presents distinct morphological and ultrastructural features consistent with its mechanism of action. nih.govlytixbiopharma.com

Massive Cytoplasmic Vacuolization: One of the most prominent features is the extensive vacuolization of the cytoplasm. nih.govlytixbiopharma.com Electron microscopy studies have indicated that these vacuoles often derive from the disrupted Golgi apparatus. lytixbiopharma.comnih.gov

Necrotic Morphology: The cells exhibit features of necrotic cell death. nih.govresearchgate.net This includes the loss of plasma membrane integrity and the release of intracellular contents. nih.govlytixbiopharma.com Unlike apoptosis, it does not typically involve the formation of apoptotic bodies. oncotarget.com

Ultrastructural Changes: At the ultrastructural level, besides the destruction of the Golgi, LTX-401 treatment leads to the appearance of electron-dense material within the damaged Golgi cisternae. nih.gov While the primary target is the Golgi, downstream effects include mitochondrial damage, which contributes to the lethal outcome. lytixbiopharma.com However, the initial and most dramatic changes are centered on the Golgi complex. nih.gov

CharacteristicDescriptionReference
Primary Cell Death TypeMembranolytic / Necrotic Cell Death nih.govlytixbiopharma.comresearchgate.net
Key Morphological FeatureMassive cytoplasmic vacuolization. nih.govlytixbiopharma.com
Primary Ultrastructural TargetDisruption and fragmentation of the Golgi apparatus. lytixbiopharma.comnih.govresearchgate.netnih.gov
Caspase InvolvementRefractory to caspase inhibition (caspase-independent). lytixbiopharma.comresearchgate.netnih.gov
Mitochondrial InvolvementPartial dependence; involved as a downstream effector. lytixbiopharma.comresearchgate.netnih.gov
Plasma MembraneDisruption and loss of integrity. nih.govlytixbiopharma.com

Role of Vacuolization in Cellular Response

LTX-401 HCl induces significant morphological changes in cancer cells, with cytoplasmic vacuolization being a prominent early feature. nih.govlytixbiopharma.com Transmission electron microscopy (TEM) studies of B16F1 melanoma cells treated with LTX-401 revealed the rapid formation of intracellular vacuoles. nih.govnih.gov This vacuolization is accompanied by an increase in cell size and swelling, a phenomenon known as oncosis. nih.govresearchgate.net These vacuoles often contain cytoplasmic material, suggesting they are a response to the acute intracellular stress exerted by the compound on various organelles. nih.gov The process begins with a slight vacuolization and loss of surface morphology, progressing to massive cytoplasmic vacuolization as the primary mode of cell death. researchgate.netlytixbiopharma.com This lytic mode of action ultimately leads to a loss of plasma membrane integrity and the release of intracellular contents. nih.gov Similar effects, including cellular swelling and vacuole formation, were observed in JM1 hepatocellular carcinoma cells. nih.gov While mitochondrial swelling is also observed, the inner and outer mitochondrial membranes largely remain intact in the initial phases. lytixbiopharma.comresearchgate.net This suggests that the extensive vacuolization is a key component of the cellular response leading to cell death. nih.govlytixbiopharma.com

Investigation of Mitochondrion-Dependent Cell Death Pathways

A key event in the mitochondrion-dependent cell death pathway initiated by LTX-401 is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. lytixbiopharma.comnih.govnih.gov In both B16F1 melanoma cells and JM1 hepatocellular carcinoma cells, treatment with LTX-401 led to a significant amount of cytochrome c being detected in the cell culture supernatants. lytixbiopharma.comnih.gov This release is a critical step, as extracellular cytochrome c can trigger inflammation. lytixbiopharma.comnih.gov The process is linked to the initial action of LTX-401 on the Golgi apparatus; the Golgi-dissociating agent Brefeldin A (BFA) was found to partially inhibit the LTX-401-induced release of cytochrome c. nih.govlytixbiopharma.com This indicates that the integrity of the Golgi is crucial for this specific mitochondrial response. nih.gov The release of cytochrome c is a hallmark of mitochondrial outer membrane permeabilization (MOMP), a point of no return in many apoptotic pathways. biomolther.orgmdpi.complos.org

The pro-apoptotic proteins BAX and BAK, which are central to the mitochondrial apoptosis pathway, play a significant role in the cytotoxic effects of LTX-401. nih.govnih.gov These proteins are known to form pores in the outer mitochondrial membrane, leading to the release of factors like cytochrome c. plos.orgnih.gov Studies have shown that LTX-401 treatment leads to the activation of BAX. nih.gov The cytotoxic effect of LTX-401 was significantly reduced in cells where both BAX and BAK were knocked out (double knockout). nih.govmedkoo.com This demonstrates that the lethal action of LTX-401 is substantially mediated through the BAX/BAK-dependent pathway of mitochondrial membrane permeabilization. nih.govnih.gov Furthermore, the Golgi-dissociating agent Brefeldin A, which reduces LTX-401's cytotoxicity, also partially inhibits the activation of BAX, further linking the initial Golgi stress to the subsequent BAX/BAK-mediated mitochondrial events. nih.govlytixbiopharma.com

Cytochrome c Release Mechanisms

Caspase-Independent Nature of Cell Death

A notable characteristic of the cell death induced by LTX-401 is that it is refractory to caspase inhibition. nih.govnih.govmedkoo.com Caspases are a family of proteases that are central executioners of apoptosis. plos.orgnih.gov However, in the case of LTX-401-induced cell death, the process proceeds even when caspases are blocked. nih.gov This indicates a caspase-independent mechanism of cell death, which is a form of regulated necrosis rather than classical apoptosis. nih.govfrontiersin.org While many cell death pathways converge on caspase activation, LTX-401 triggers a lethal pathway that bypasses this requirement. nih.govnih.gov This form of cell death is characterized by features of necrosis, such as cell swelling and membrane rupture, rather than the typical apoptotic morphology. nih.govresearchgate.net

Production of Reactive Oxygen Species (ROS) in Response to this compound

Treatment with LTX-401 leads to the production of reactive oxygen species (ROS). nih.gov In studies with JM1 hepatocellular carcinoma cells, a significant, two-fold increase in ROS production was observed following incubation with LTX-401. nih.gov ROS are chemically reactive molecules containing oxygen that can damage cellular components and are implicated in various cell death pathways. carcinogenesis.com The release of ROS is thought to be a secondary effect of the plasma membrane rupture caused by LTX-401, as ROS are primarily located in the mitochondria. nih.gov The accumulation of ROS can contribute to cellular stress and further propel the cell towards death. oatext.com

Induction of Immunogenic Cell Death (ICD)

LTX-401 is a potent inducer of immunogenic cell death (ICD). nih.govnih.gov ICD is a form of regulated cell death that is capable of activating an adaptive immune response against antigens from the dead cells. lytixbiopharma.comresearchgate.net LTX-401 induces all the major hallmarks of ICD. nih.govmedkoo.com These include the surface exposure of calreticulin (B1178941), the release of ATP, and the exodus of high-mobility group box 1 (HMGB1) protein. nih.govnih.govnih.gov Furthermore, LTX-401 treatment stimulates a type-1 interferon response and leads to a strong infiltration of lymphoid cells into treated tumors. nih.govnih.gov The release of these damage-associated molecular patterns (DAMPs), including ATP, HMGB1, and cytochrome c, from the dying cancer cells acts as a danger signal to the immune system. lytixbiopharma.comnih.govlytixbiopharma.com This stimulation of a robust anti-tumor immune response is a key feature of LTX-401's therapeutic potential. nih.govnih.gov The entire process, from the initial targeting of the Golgi apparatus to mitochondrial permeabilization, culminates in this immunogenic form of cell death. nih.govnih.govmedkoo.com

Release of Danger-Associated Molecular Patterns (DAMPs)

LTX-401 triggers the release of a suite of DAMPs, which are crucial for transforming the tumor microenvironment from an immunosuppressive to an immunogenic state. lytixbiopharma.comlytixbiopharma.com These molecules act as "danger signals" that alert the immune system to the presence of dying tumor cells. lytixbiopharma.comlytixbiopharma.com The principal DAMPs released upon LTX-401 treatment include High-Mobility Group Box 1 (HMGB1), adenosine (B11128) triphosphate (ATP), and the exposure of calreticulin on the cell surface. nih.govresearchgate.net

LTX-401 induces the translocation of the nuclear protein HMGB1 from the cell nucleus to the extracellular space. researchgate.netlytixbiopharma.com In studies involving JM1 hepatocellular carcinoma cells, stimulation with 108 µM LTX-401 resulted in the release of HMGB1 from the cell lysate into the supernatant. lytixbiopharma.com Similarly, in B16F1 melanoma cells, treatment with 108 μM LTX-401 led to a time-dependent translocation of HMGB1, which was evident after 30 minutes and became absolute after 90 minutes of incubation. plos.org This release of HMGB1 is a critical hallmark of ICD, as extracellular HMGB1 can interact with Toll-like receptor 4 (TLR4) on dendritic cells, promoting their maturation and antigen presentation capabilities.

The release of ATP from dying tumor cells is another key feature of LTX-401-induced ICD. researchgate.netlytixbiopharma.com In JM1 cells, treatment with 54 µM LTX-401 caused a rapid increase in extracellular ATP concentration, peaking at 90 minutes post-treatment before declining. nih.gov B16F1 melanoma cells also exhibited ATP release following LTX-401 treatment. lytixbiopharma.com This secreted ATP acts as a potent "find-me" signal for phagocytes, including dendritic cells, attracting them to the site of cell death.

LTX-401 treatment leads to the exposure of calreticulin (CRT) on the outer leaflet of the plasma membrane. researchgate.netmedkoo.com Surface-exposed CRT functions as a potent "eat-me" signal, facilitating the engulfment of dying tumor cells by dendritic cells. nih.gov This process is essential for the efficient processing and presentation of tumor antigens to T cells. The exposure of CRT, along with the release of HMGB1 and ATP, constitutes the canonical triad (B1167595) of DAMPs that define ICD. lytixbiopharma.com

Adenosine Triphosphate (ATP) Release

Activation of Type-1 Interferon Response

Data Tables

Table 1: DAMP Release in JM1 Hepatocellular Carcinoma Cells Treated with LTX-401

DAMP LTX-401 Concentration Observation Reference
HMGB1 108 µM Release from lysate to supernatant lytixbiopharma.com
ATP 54 µM Increased extracellular concentration, peaking at 90 min nih.gov

Table 2: DAMP Release in B16F1 Melanoma Cells Treated with LTX-401

DAMP LTX-401 Concentration Observation Reference
HMGB1 108 µM Translocation from lysate to supernatant evident at 30 min, absolute at 90 min plos.org
ATP Not specified Release induced by LTX-401 treatment lytixbiopharma.com

In Vitro Research Methodologies and Findings

Cytotoxicity and Cell Death Kinetics in Diverse Cancer Cell Line Models

Applicability Across Murine and Human Cancer Cell Lines

LTX-401 has demonstrated cytotoxic activity across a range of both murine and human cancer cell lines. lytixbiopharma.complos.orgnih.gov In vitro studies have shown its effectiveness in inducing cell death in various tumor types. nih.gov For instance, research has highlighted its lytic effect on murine B16 melanoma cells. lytixbiopharma.comlytixbiopharma.com

The compound's cytotoxic profile extends to several human cancer cell lines. plos.org Notably, it has shown high activity against the human malignant melanoma cell line MDA-MB-435S. plos.orglytixbiopharma.com Its efficacy has also been observed in other human cell lines, including the hepatocellular carcinoma cell line HEPG2, though with varying IC50 values. plos.orglytixbiopharma.com The IC50 values for LTX-401 generally fall within the range of 19–32 μM for most tested cell lines. plos.orglytixbiopharma.com

It's also been noted that LTX-401's cytotoxic effects are not limited to malignant cells, as it can also impact non-malignant cell lines such as HUV-EC-C endothelial cells, HaCat keratinocytes, and MRC-5 fibroblasts. plos.org

Table 1: IC50 Values of LTX-401 in Various Human Cancer Cell Lines

Cell Line Cancer Type IC50 (μM)
MDA-MB-435S Malignant Melanoma 13.5 plos.orglytixbiopharma.com
HEPG2 Hepatocellular Carcinoma 35.4 plos.orglytixbiopharma.com
Other Cell Lines Various 19–32 plos.orglytixbiopharma.com

Time-Course and Concentration-Dependent Cell Killing Studies

The cytotoxic activity of LTX-401 is both time- and concentration-dependent. nih.govfrontiersin.org Studies using the MTT assay to assess cell viability have demonstrated that increasing concentrations of LTX-401 lead to a corresponding decrease in the survival rate of cancer cells. nih.govfrontiersin.org

For example, in studies with JM1 hepatocellular carcinoma cells, LTX-401 demonstrated rapid killing kinetics. nih.gov At concentrations of 54 µM and 108 µM, a significant reduction in cell viability to just under 50% was observed within 30 minutes of incubation. nih.gov Within 90 minutes, the compound had effectively eliminated nearly 100% of the JM1 cells. nih.gov This rapid action contrasts with conventional chemotherapeutic agents like doxorubicin (B1662922) and gemcitabine, which require a much longer incubation period to achieve a similar cytotoxic effect. nih.gov

Cellular and Molecular Responses to LTX-401 HCl in Culture

Assays for Cell Viability and Proliferation

The cytotoxic effects of LTX-401 are commonly evaluated using cell viability and proliferation assays. nih.govsigmaaldrich.comresearchgate.net A primary method employed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govfrontiersin.org This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells. In metabolically active cells, tetrazolium salts like MTT are reduced to a colored formazan (B1609692) compound. sigmaaldrich.com The intensity of the color is proportional to the number of living cells, allowing for the quantification of cell viability and the cytotoxic impact of compounds like LTX-401. sigmaaldrich.comresearchgate.net

Another key method is the luminescent ATP assay. sigmaaldrich.com This assay is based on the principle that ATP is a marker of metabolically active, viable cells. sigmaaldrich.com The amount of ATP present in a cell culture is quantified using the firefly luciferase enzyme, which produces light in an ATP-dependent reaction. sigmaaldrich.com This highly sensitive method allows for the determination of viable cell numbers and is used to assess both cell proliferation and cytotoxicity. sigmaaldrich.com

Microscopic and Ultrastructural Analysis of Treated Cells

Microscopic analysis reveals significant morphological changes in cancer cells upon treatment with LTX-401. lytixbiopharma.comnih.gov Transmission electron microscopy (TEM) has been a key tool in observing these ultrastructural alterations. plos.orgnih.gov

Furthermore, high-magnification TEM revealed severe damage to intracellular organelles, particularly the mitochondria. nih.gov The inner mitochondrial membranes (cristae) appeared severely swollen and disintegrated. lytixbiopharma.comnih.gov Interestingly, research also indicates that LTX-401 selectively targets and destroys the structure of the Golgi apparatus. researchgate.netnih.govnih.gov This was confirmed through fluorescence microscopy using Golgi-targeted GFP reporters, which showed a diffuse staining pattern after treatment, indicating Golgi disruption. lytixbiopharma.com

Biochemical Markers of Cell Death and DAMP Release

LTX-401 induces a form of cell death characterized by the release of Damage-Associated Molecular Patterns (DAMPs), which are endogenous molecules that can trigger an immune response. lytixbiopharma.comresearchgate.netresearchgate.net This process is a hallmark of immunogenic cell death (ICD). researchgate.netnih.govmedkoo.com

Key DAMPs released from LTX-401-treated cancer cells include:

High Mobility Group Box 1 (HMGB1): Western blot analysis has shown the translocation of HMGB1 from the cell lysate to the supernatant in treated B16F1 melanoma and JM1 hepatocellular carcinoma cells. lytixbiopharma.comresearchgate.net

Adenosine (B11128) Triphosphate (ATP): Luciferase-based assays have confirmed the release of ATP from cancer cells following LTX-401 treatment. lytixbiopharma.comresearchgate.net

Cytochrome c: ELISA assays have detected the release of this mitochondrial protein into the extracellular space of treated B16F1 and JM1 cells. lytixbiopharma.comnih.govresearchgate.net

Calreticulin (B1178941) (CALR): Studies using biosensor cell lines have demonstrated the exposure of calreticulin on the cell surface. researchgate.netnih.gov

The release of these DAMPs is a critical aspect of LTX-401's mechanism of action, linking the direct killing of cancer cells to the stimulation of an anti-tumor immune response. lytixbiopharma.com In addition to DAMPs, treatment with LTX-401 also leads to an increased production of reactive oxygen species (ROS). nih.gov

Gene Expression Profiling of Immune-Related Genes

In vitro research has demonstrated that the oncolytic compound this compound initiates a cascade of events leading to immunogenic cell death (ICD). A critical component of this process is the modulation of gene expression, particularly genes involved in the immune response. Methodologies to study these changes involve analyzing the molecular signatures of treated cancer cells to understand how LTX-401 stimulates an anti-tumor immune response.

The primary mechanism instigated by LTX-401 is the induction of necrotic cell death, which is characterized by the release of Damage-Associated Molecular Patterns (DAMPs). nih.govresearchgate.net The release of these molecules is a key indicator of ICD and is a direct consequence of the cellular stress and membrane disruption caused by the compound. lytixbiopharma.comlytixbiopharma.com Studies have utilized various techniques to confirm the release of these immunogenic signals. For instance, the translocation of High Mobility Group Box 1 (HMGB1) from the cell's nucleus and cytoplasm to the extracellular space has been detected via Western blot analysis of cell supernatants. lytixbiopharma.com Similarly, the release of adenosine triphosphate (ATP) has been quantified using luciferase-based assays. researchgate.netlytixbiopharma.com

A significant finding from these studies is the induction of a type-1 interferon (IFN) response by LTX-401. researchgate.net A type-1 IFN response is a pivotal event in innate immunity that leads to the upregulation of a broad spectrum of interferon-stimulated genes (ISGs). These genes are instrumental in creating a pro-inflammatory tumor microenvironment and enhancing anti-tumor immunity. While detailed genome-wide expression profiles from in vitro studies are not extensively published, the detection of a type-1 IFN response strongly implies the upregulation of associated immune genes. This response, coupled with the release of DAMPs, effectively creates an in situ vaccine effect, where the dying cancer cells themselves stimulate a robust and specific immune reaction. researchgate.net

The table below summarizes the key DAMPs released by cancer cells in vitro following treatment with LTX-401, which underpins the subsequent immune activation.

Table 1: Release of Damage-Associated Molecular Patterns (DAMPs) by LTX-401 in Vitro

DAMP Released Detection Methodology Implied Immunological Consequence Reference
High Mobility Group Box 1 (HMGB1) Western Blot Analysis Acts as a pro-inflammatory cytokine, promotes dendritic cell maturation researchgate.netlytixbiopharma.com
Adenosine Triphosphate (ATP) Luciferase-based Assays Acts as a "find-me" signal to attract phagocytes, activates inflammasomes nih.govresearchgate.netlytixbiopharma.com
Cytochrome c Not specified in detail Can act as a DAMP when released from necrotic cells nih.govresearchgate.netlytixbiopharma.com

The induction of a type-1 interferon response is a hallmark of effective anti-tumor immunity. The table below outlines the categories of genes typically upregulated during such a response, which is observed following LTX-401 treatment. researchgate.net

Table 2: Representative Gene Categories Upregulated in a Type-1 Interferon Response

Gene Category Function in Anti-Tumor Immunity
Interferon-Stimulated Genes (ISGs) Mediate antiviral and anti-proliferative effects; enhance antigen presentation.
Chemokines (e.g., CXCL10) Recruit immune cells, such as cytotoxic T lymphocytes and NK cells, to the tumor site.
Antigen Processing/Presentation Machinery Upregulate MHC class I molecules, making tumor cells more visible to T cells.

Collectively, the in vitro findings demonstrate that LTX-401's mechanism of action involves more than just direct cell lysis. It actively reprograms the expression of immune-related genes, primarily through the induction of a type-1 IFN response and the release of DAMPs, thereby setting the stage for a comprehensive anti-tumor immune attack. researchgate.netbmj.com

In Vivo Preclinical Research Models and Efficacy

Tumor Regression in Syngeneic Animal Models

The oncolytic compound LTX-401 has demonstrated significant antitumor effects, leading to complete tumor regression in a majority of treated animals across various syngeneic animal models. nih.govresearchgate.netpatsnap.com This efficacy is attributed to its ability to induce immunogenic cell death (ICD), which not only destroys tumor cells directly but also stimulates a robust and lasting antitumor immune response. nih.govnih.gov

Evaluation in Murine Melanoma Models (e.g., B16)

In the highly aggressive and poorly immunogenic B16 murine melanoma model, intratumoral injections of LTX-401 have resulted in complete and long-lasting tumor regression in a significant majority of the treated animals. plos.orgnih.gov Specifically, studies have shown that treatment can lead to the complete remission of established B16 melanomas. plos.orgplos.org This therapeutic effect is linked to the lytic cell death induced by LTX-401, which is preceded by extensive cytoplasmic vacuolization and lysosomal compromise in the cancer cells. plos.orgnih.gov The subsequent release of danger-associated molecular patterns (DAMPs) from the dying tumor cells is a key factor in initiating an effective anti-tumor immune response. plos.orgnih.gov

Assessment in Rat Hepatocellular Carcinoma Models (e.g., JM1)

LTX-401 has been extensively studied in the JM1 rat hepatocellular carcinoma (HCC) model, demonstrating potent antitumor activity. nih.govresearchgate.netpatsnap.com Intratumoral administration of LTX-401 into established subcutaneous JM1 tumors led to the cure of 7 out of 10 rats. nih.gov The compound induces rapid, necrotic cell death in JM1 hepatoma cells, a process accompanied by the release of key immunogenic mediators like high-mobility group box 1 (HMGB1), ATP, and cytochrome c. nih.govresearchgate.netnih.gov This suggests that LTX-401 effectively releases a broad spectrum of tumor antigens, which is crucial for generating a protective immune response. nih.gov Furthermore, animals cured of their tumors by LTX-401 treatment showed resistance to subsequent tumor rechallenge, indicating the development of a systemic, tumor-specific immunological memory. nih.govresearchgate.netpatsnap.com

Orthotopic and Subcutaneous Tumor Model Applications

LTX-401 has proven effective in both subcutaneous and more clinically relevant orthotopic tumor models. nih.govresearchgate.netpatsnap.com In the JM1 rat HCC model, LTX-401 treatment resulted in complete tumor regression in the majority of animals with both subcutaneous and orthotopic tumors. nih.govresearchgate.netpatsnap.com For orthotopic JM1 liver tumors, direct intratumoral injections cured approximately half of the treated animals. nih.govaacrjournals.org Histological analysis revealed massive hemorrhagic tumor necrosis in both subcutaneous and intrahepatic tumors following treatment. aacrjournals.org These cured animals were subsequently protected against a subcutaneous tumor rechallenge, further confirming the systemic nature of the induced immune response. nih.govaacrjournals.org The ability of LTX-401 to impact the growth of distal, untreated tumor deposits points towards an immune-mediated abscopal effect, although this effect was found to be partial in some studies. nih.govresearchgate.net

Immunomodulatory Effects in the Tumor Microenvironment

A key aspect of LTX-401's mechanism of action is its ability to reshape the tumor microenvironment (TME) from an immunosuppressive to an immunopermissive state. nih.govresearchgate.net By inducing ICD, LTX-401 triggers the release of DAMPs, which act as "danger signals" to the immune system. nih.govnih.govnih.gov This process is fundamental to initiating a cascade of immune events that lead to tumor destruction.

Infiltration of Lymphoid Cells and T-Cells

A consistent finding across multiple preclinical models is that LTX-401 treatment leads to a significant infiltration of lymphoid cells, particularly T-cells, into the tumor site. nih.govnih.govaacrjournals.org In murine melanoma models, tumors treated with LTX-401 showed a strong lymphoid infiltration. nih.gov Specifically, an increased presence of infiltrating CD3+ lymphocytes was detected in B16F1 melanomas following a single injection of LTX-401. plos.orgplos.org Similarly, in the JM1 hepatocellular carcinoma model, histological examinations revealed an increased infiltration of T-cells following treatment. aacrjournals.org This influx of immune cells is a critical step in the antitumor immune response, as it brings cytotoxic T lymphocytes (CTLs) into direct contact with the cancer cells, leading to their elimination. The enhanced production of interferon-gamma (IFN-γ) by splenocytes from cured animals further supports the induction of a potent, T-cell-mediated antitumor immunity. nih.govresearchgate.netpatsnap.com

Efficacy of LTX-401 in Preclinical Tumor Models

Tumor ModelAnimal ModelKey Efficacy FindingsReference
B16 MelanomaMurineComplete and long-lasting tumor regression in the majority of animals (9/11 in one study). plos.orgnih.gov
JM1 Hepatocellular CarcinomaRat (Fisher 344)Cured 7 out of 10 rats with subcutaneous tumors. Cured approximately half of the animals with orthotopic liver tumors. nih.govaacrjournals.org
MCA205 FibrosarcomaMurine (C57BL/6)Reduced tumor growth and increased overall survival. nih.gov
TC-1 Lung CancerMurine (C57BL/6)Efficient oncolysis, tumor control, and cure in some animals. nih.gov

Immunomodulatory Effects of LTX-401

EffectTumor ModelDetailsReference
Lymphoid and T-Cell InfiltrationB16 MelanomaStrong lymphoid infiltration; increased infiltrating CD3+ lymphocytes. nih.govplos.orgplos.org
T-Cell InfiltrationJM1 Hepatocellular CarcinomaIncreased infiltration of T-cells into the tumor microenvironment. aacrjournals.org
Induction of Immunological MemoryJM1, MCA205, TC-1Cured animals were resistant to tumor rechallenge, indicating a systemic, tumor-specific memory response. nih.govpatsnap.comnih.gov
Release of DAMPsJM1, B16 MelanomaRelease of HMGB1, ATP, and cytochrome c, key mediators of immunogenic cell death. nih.govnih.gov

Systemic Anti-Tumor Immunity and Abscopal Effects

LTX-401 treatment is designed to reinstate and enhance systemic anticancer immune responses through local tumor destruction. nih.govnih.gov The oncolysis induced by LTX-401 leads to the release of tumor antigens and immunogenic cell death (ICD) mediators, which primes a systemic, tumor-specific T-cell response. nih.gov This systemic immunity can lead to an abscopal effect, which is the regression of untreated, distant metastatic lesions following local therapy. d-nb.info While treatment with LTX-401 alone has shown limited abscopal effects on secondary contralateral lesions in some models nih.govnih.govresearchgate.net, it is capable of inducing a partial immune-mediated abscopal effect, demonstrating its potential to affect distal tumor deposits. nih.gov

A hallmark of the systemic immune response generated by LTX-401 is the establishment of long-term, specific immunological memory. nih.govnih.govnih.gov In multiple preclinical models, including MCA205 fibrosarcoma and TC-1 lung cancer, animals that were cured of their primary tumors by LTX-401 treatment were rendered resistant to a subsequent rechallenge with the same type of cancer cells. nih.govnih.govlytixbiopharma.com This protective immunity was shown to be specific; cured mice rejected a rechallenge with MCA205 cells but not with a different cell line, AT3 or TC-1, confirming the development of a targeted anticancer immune response. nih.govlytixbiopharma.com Similarly, rats cured of JM1 hepatocellular carcinoma resisted rechallenge with viable JM1 cells, further indicating that a systemic, tumor-specific immunological memory was generated. nih.govresearchgate.net

Table 1: LTX-401 Tumor Rechallenge Study Outcomes in Preclinical Models

Animal Model Primary Tumor Model Rechallenge Cell Line Outcome Reference
C57BL/6 MiceMCA205 FibrosarcomaMCA205Resistant to rechallenge nih.gov, nih.gov
C57BL/6 MiceMCA205 FibrosarcomaTC-1 Lung CancerNo resistance, tumor growth nih.gov, lytixbiopharma.com
C57BL/6 MiceTC-1 Lung CancerTC-1Resistant to rechallenge nih.gov, lytixbiopharma.com
RatJM1 Hepatocellular CarcinomaJM1Resistant to rechallenge nih.gov

The abscopal effect, or the control of distant, non-treated tumors, is a key indicator of systemic anti-tumor immunity. d-nb.info In preclinical two-tumor models, intratumoral injection of LTX-401 into a primary tumor resulted in a partial, immune-mediated control over the growth of a second, untreated tumor deposit at a distal site. nih.gov For instance, in a model with both a subcutaneous and an intrahepatic JM1 hepatocellular carcinoma, treating the subcutaneous tumor with LTX-401 led to complete regression at the injection site and also controlled the growth of the untreated intrahepatic tumor. nih.gov While LTX-401 alone may have limited abscopal effects in some contexts nih.govresearchgate.net, these findings demonstrate its capacity to induce systemic responses that can impact metastatic disease. nih.gov This effect is significantly amplified when LTX-401 is used in combination with other immunotherapies. nih.govnih.gov

Induction of Systemic IFN-γ Production by Splenic Cells

Combination Research with Immunotherapeutic Agents

Given its mechanism of turning "cold" tumors "hot" by promoting T-cell infiltration, LTX-401 is an ideal candidate for combination with other immunotherapeutic agents, particularly immune checkpoint inhibitors (ICIs). lytixbiopharma.comfrontiersin.org ICIs work by "releasing the brakes" on T cells, but their efficacy is often limited in patients whose tumors lack a pre-existing T-cell presence. lytixbiopharma.commdpi.com By reprogramming the tumor microenvironment and inducing an influx of T cells, LTX-401 can potentially render tumors that are resistant to ICIs susceptible to their effects. lytixbiopharma.com

Preclinical studies have demonstrated a powerful synergy between LTX-401 and immune checkpoint inhibitors, such as those targeting CTLA-4 and PD-1. nih.govnih.gov While LTX-401 or ICIs alone had limited effects on tumor growth in some models, the combination therapy significantly boosted anticancer activity. nih.govlytixbiopharma.com In a murine fibrosarcoma model (MCA205), sequential treatment with LTX-401 combined with dual CTLA-4 and PD-1 blockade resulted in the clearance of 100% of the treated primary tumors. nih.govlytixbiopharma.com

Crucially, this combination therapy also produced strong abscopal effects. lytixbiopharma.comnih.govnih.gov In a dual-tumor model, the combination of LTX-401 and dual checkpoint blockade not only cleared the treated tumor but also led to the regression of distant, untreated tumors in a majority of the animals (six out of nine). nih.govlytixbiopharma.com This potent systemic effect was not observed with ICIs alone in these models, highlighting the critical role of LTX-401 in initiating a robust immune response that can be unleashed by checkpoint inhibition. lytixbiopharma.comnih.gov

Table 2: Efficacy of LTX-401 in Combination with Immune Checkpoint Inhibitors (ICIs)

Tumor Model Treatment Group Effect on Treated Tumor Abscopal Effect on Distal Tumor Reference
MCA205 FibrosarcomaLTX-401 + Dual ICB (αPD-1/αCTLA-4)100% clearanceStrong abscopal effect observed nih.gov, lytixbiopharma.com
MCA205 FibrosarcomaICB (αPD-1/αCTLA-4) aloneNo control of tumor growthNo control of tumor growth nih.gov
TC-1 Lung CancerLTX-401 + Dual ICB (αPD-1/αCTLA-4)Not specifiedStrong abscopal effect observed nih.gov

Potential for Integration with Other Local-Regional Therapies (e.g., Hyperthermia)

The oncolytic compound LTX-401 HCl is engineered for local administration to induce direct tumor destruction and stimulate a systemic, tumor-specific immune response. nih.govnih.gov Its mechanism of action, which involves triggering immunogenic cell death (ICD), makes it a candidate for combination with other local-regional treatment modalities to enhance therapeutic outcomes. lytixbiopharma.comlytixbiopharma.com While direct preclinical studies combining this compound with hyperthermia have not been extensively published, research on the closely related oncolytic peptide, LTX-315, provides a strong rationale and proof-of-concept for such a synergistic approach. tandfonline.comnih.gov

Hyperthermia, the process of raising tumor temperature to between 41°C and 43°C, can selectively damage cancer cells and act as a potent adjuvant to other therapies. dovepress.com The recognized mechanisms of hyperthermia-enhanced therapy include increased permeability of cell membranes, which facilitates greater uptake of therapeutic agents into tumor cells, and modulation of the tumor microenvironment. tandfonline.comfrontiersin.org

Preclinical research combining radiofrequency hyperthermia (RFH) with the oncolytic peptide LTX-315 in hepatocellular carcinoma (HCC) models has demonstrated significant therapeutic synergy. tandfonline.comnih.govresearchgate.net These studies provide a valuable framework for the potential integration of this compound with hyperthermia.

Detailed Research Findings from Analogous Studies

In vivo studies on rat orthotopic HCC models investigated the combination of LTX-315 with RFH (42°C for 30 minutes). nih.govresearchgate.net The combination treatment resulted in a significantly greater reduction in tumor volume and bioluminescence signal compared to either treatment alone. researchgate.nettandfonline.com

The proposed mechanisms for this enhanced efficacy include:

Increased Drug Permeability : Hyperthermia is known to increase the permeability of cytoplasmic membranes, which can promote the entry of oncolytic compounds like LTX-401 into the target tumor cells. tandfonline.com

Enhanced Immune Activation : The combination of RFH and LTX-315 was shown to significantly boost the activation of the cGAS-STING pathway, a critical component of the innate immune response to cancer. tandfonline.comnih.govresearchgate.net This resulted in a more robust antitumor immune profile within the tumor.

Favorable Changes in the Tumor Microenvironment : The combination therapy led to a significant increase in the infiltration of beneficial immune cells, including CD8+ T cells and Natural Killer (NK) cells, while decreasing the population of immunosuppressive regulatory T cells (Tregs). tandfonline.comresearchgate.net

The data from these preclinical models underscores the potential for hyperthermia to amplify the oncolytic and immunomodulatory effects of peptides in the LTX family.

Table 1: In Vivo Efficacy of LTX-315 Combined with Radiofrequency Hyperthermia (RFH) in a Rat HCC Model This table presents data from a study on the related compound LTX-315 to illustrate the potential synergy with hyperthermia.

Source: Adapted from studies on LTX-315 in HCC models. nih.govresearchgate.net

Given that this compound also functions as an oncolytic immunotherapy that kills cancer cells and stimulates an immune response, it is plausible that its efficacy could be similarly enhanced by hyperthermia. nih.govlytixbiopharma.com The combination could lead to more profound local tumor destruction and a more potent, systemic anti-tumor immunity, representing a promising area for future preclinical investigation.

Advanced Research Methodologies and Techniques Utilized in Ltx 401 Hcl Studies

Imaging and Visualization Techniques

Advanced imaging technologies are crucial for visualizing the direct effects of LTX-401 HCl on cancer cells and for monitoring therapeutic responses in vivo.

Electron Microscopy for Ultrastructural Analysis

Transmission electron microscopy (TEM) has been instrumental in revealing the profound ultrastructural changes induced by this compound in cancer cells. In studies involving JM1 hepatocellular carcinoma cells, TEM analysis showed that treatment with this compound leads to a rapid increase in cellular volume due to swelling (oncosis), the formation of intracellular vacuoles, and a loss of plasma membrane integrity. nih.gov These changes were observed as early as 5 minutes after exposure, with more pronounced effects, including distorted cell morphology and a reduction of microvillus-like structures on the cell surface, seen after 60 minutes. nih.govresearchgate.net

At higher magnifications, TEM revealed severe damage to intracellular organelles, particularly the mitochondria. The inner mitochondrial compartments, or cristae, appeared severely swollen and disintegrated in treated cells compared to the well-defined structures in control cells. nih.gov Similar observations were made in B16F1 melanoma cells, where this compound treatment caused an early loss of surface morphology and cytoplasmic vacuolization. nih.govresearchgate.net Interestingly, while mitochondrial swelling was noted, the inner and outer mitochondrial membranes remained largely intact in the majority of these cells, suggesting a lytic mode of action accompanied by cellular and mitochondrial swelling. researchgate.net Further research has also identified the Golgi apparatus as a primary target, with LTX-401 selectively destroying its structure. nih.govresearchgate.net

Table 1: Summary of Ultrastructural Changes Induced by this compound Observed via Electron Microscopy

Cell Line Time Point Observed Ultrastructural Changes Reference
JM1 Hepatocellular Carcinoma 5 minutes Loss/reduction of cell surface pseudopods, moderate oncosis. nih.govresearchgate.net
60 minutes Increased cell volume (oncosis), intracellular vacuole formation, diminished plasma membrane integrity, severe swelling and disintegration of mitochondrial cristae. nih.govresearchgate.net
B16F1 Melanoma 5 minutes Early loss of surface morphology, slight cytoplasmic vacuolization. nih.govresearchgate.net
60 minutes Heterogeneous population of vacuolated and non-vacuolated cells, loss of plasma membrane integrity (necrosis), mitochondrial swelling. nih.govresearchgate.net
General Not Specified Selective destruction of the Golgi apparatus structure. nih.govresearchgate.net

Fluorescence Microscopy with Organelle-Specific Reporters

Fluorescence microscopy, coupled with organelle-specific reporters, has provided critical insights into the subcellular localization and targets of this compound. By using cells engineered to express Green Fluorescent Protein (GFP) targeted to specific organelles, researchers have been able to visualize the compound's impact in real-time. nih.govresearchgate.net

These studies have demonstrated that this compound selectively disrupts the structure of the Golgi apparatus. nih.govresearchgate.net This was visualized through the dispersal of Golgi-targeted GFP reporters following treatment. This technique allows for a direct and dynamic view of the compound's effect on this specific organelle within a living cell. In combination with other methodologies, this has helped to establish the Golgi as a key site of action for this compound, upstream of the subsequent mitochondrial damage. nih.govresearchgate.net The use of fluorescent probes and proteins allows for the non-invasive study of organelle structure and function in living cells over time. takarabio.com

In Vivo Optical Imaging for Therapeutic Monitoring

In vivo optical imaging is a powerful, non-invasive technique used to monitor the therapeutic effects of this compound in living organisms. This methodology often employs fluorescent probes to track biological processes and treatment responses. oncotarget.com

One study utilized indocyanine green (ICG)-based interventional optical imaging to monitor the synergistic effect of this compound combined with radiofrequency hyperthermia (RFH) in a rabbit model of liver cancer. frontiersin.orgnih.gov Ultrasound imaging showed that the combination therapy resulted in a significant decrease in average tumor volumes compared to either treatment alone. frontiersin.org The interventional optical imaging, which measures the signal from the ICG dye, revealed a significant decrease in the signal-to-background ratio in the combination therapy group, indicating a greater reduction in viable tumor tissue. frontiersin.orgresearchgate.net This imaging data was corroborated by morphological examination of the resected tumors, which showed the smallest tumor size in the combination treatment group. frontiersin.org This advanced imaging technique provides a real-time, quantitative assessment of treatment efficacy, enabling the optimization of therapeutic strategies. frontiersin.orgnih.gov

Molecular and Immunological Profiling

Detailed molecular and immunological profiling techniques are essential for dissecting the precise mechanisms through which this compound exerts its oncolytic and immunogenic effects.

Subcellular Fractionation and Proteomic Analysis

To understand where this compound accumulates within a cell and to identify the proteins it interacts with, researchers employ subcellular fractionation followed by proteomic analysis. This involves carefully separating the cell into its major compartments (e.g., cytosol, mitochondria, nucleus, and Golgi apparatus) and then analyzing the protein content of each fraction using mass spectrometry. thermofisher.comnih.gov

Studies using this approach have revealed that this compound selectively enriches in the Golgi apparatus, rather than in the mitochondria or the cytosol. nih.govresearchgate.net This finding was crucial in identifying the Golgi as a primary target of the compound. Proteomic analysis can provide a global, unbiased view of protein expression and localization within different cellular compartments, offering a comprehensive picture of the drug's impact on the cellular proteome. thermofisher.comusherbrooke.ca This technique is powerful for identifying not just the primary target but also downstream effects on protein trafficking and localization in response to treatment. evosep.com

Table 2: Key Findings from Subcellular Fractionation and Proteomic Analysis of this compound

Cellular Fraction Finding Implication Reference
Golgi Apparatus Selective enrichment of this compound. The Golgi apparatus is a primary subcellular target of the compound. nih.govresearchgate.net
Mitochondria No significant enrichment of this compound. Mitochondrial damage is likely a downstream effect, not due to direct accumulation of the compound. nih.govresearchgate.net
Cytosol No significant enrichment of this compound. The compound's primary action is not initiated in the cytosol. nih.govresearchgate.net

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

Quantitative Real-Time PCR (qRT-PCR) is a highly sensitive and specific technique used to measure changes in gene expression levels in response to a particular treatment. gene-quantification.denih.govthermofisher.com While specific qRT-PCR data detailing the expression of individual genes following this compound treatment is not extensively detailed in the provided context, the methodology is fundamental to understanding the immunomodulatory effects of the compound.

For instance, this compound is known to induce immunogenic cell death (ICD), a process that involves the release of damage-associated molecular patterns (DAMPs) and the stimulation of an anti-tumor immune response. nih.govaacrjournals.org This immune response is characterized by the increased production of cytokines like interferon-gamma (IFN-γ) by immune cells. researchgate.net qRT-PCR would be the standard method to quantify the upregulation of the IFN-γ gene and other immune-related genes in T-cells and other immune cells isolated from treated tumors or from co-culture experiments. This technique allows researchers to dissect the specific molecular pathways that are activated by this compound to promote an anti-tumor immune microenvironment. lytixbiopharma.com

Western Blot Analysis for Protein Expression and Translocation

Western Blot analysis is a cornerstone technique in this compound research, utilized to identify and quantify specific proteins, and to track their translocation between cellular compartments—a key feature of ICD.

A primary application of Western Blotting in this compound studies is the detection of High Mobility Group Box 1 (HMGB1) protein translocation. Under normal conditions, HMGB1 is located within the cell nucleus. However, upon treatment with this compound, cancer cells undergo necrosis, leading to the release of HMGB1 into the extracellular space where it can act as a potent DAMP. precisionformedicine.comsci-hub.se

In a typical experimental setup, cancer cell lines such as murine B16F1 melanoma or rat JM1 hepatocellular carcinoma are treated with this compound. precisionformedicine.comsci-hub.secancerbiomed.org Post-treatment, both the cell lysate (intracellular content) and the supernatant (extracellular medium) are collected. These fractions are then subjected to SDS-PAGE to separate proteins by size, transferred to a membrane, and probed with antibodies specific to HMGB1.

Detailed Research Findings:

Studies have demonstrated a time-dependent translocation of HMGB1 from the cell lysate to the supernatant in this compound-treated cells. For instance, in B16F1 melanoma cells, HMGB1 was detected in the supernatant as early as 30 minutes post-treatment, with a near-complete translocation observed after 90 minutes. cancerbiomed.org In contrast, untreated control cells showed no HMGB1 in the supernatant. cancerbiomed.org Similarly, treatment of JM1 hepatocellular carcinoma cells with LTX-401 resulted in the detection of HMGB1 in the cell culture supernatant after 60 minutes. precisionformedicine.comunito.it

Table 1: Western Blot Analysis of HMGB1 Translocation in Cancer Cells Treated with this compound This table is interactive. Click on the headers to sort the data.

Cell Line Treatment Time Point HMGB1 Location Finding Reference
B16F1 Melanoma This compound (108 µM) 30 minutes Supernatant Evident Translocation cancerbiomed.org
B16F1 Melanoma This compound (108 µM) 90 minutes Supernatant Absolute Translocation cancerbiomed.org
B16F1 Melanoma Control 240 minutes Lysate No Translocation cancerbiomed.org
JM1 Hepatocellular Carcinoma This compound (108 µM) 60 minutes Supernatant Detected Release precisionformedicine.comunito.it
JM1 Hepatocellular Carcinoma Control 60 minutes Lysate Protein Detainment precisionformedicine.comunito.it

ELISA and Luciferase Assays for DAMP Quantification

The quantification of released DAMPs is critical for substantiating the immunogenic potential of this compound. To this end, Enzyme-Linked Immunosorbent Assays (ELISA) and luciferase-based assays are routinely employed.

ELISA for Cytochrome c:

Cytochrome c, another important DAMP, is typically located in the mitochondria. Its release into the extracellular space is a sign of cellular damage and can trigger inflammatory responses. precisionformedicine.comtandfonline.com ELISA kits specific for cytochrome c are used to quantify its concentration in the supernatants of this compound-treated cancer cells.

Detailed Research Findings:

In studies with B16F1 melanoma cells, treatment with this compound led to a time-dependent increase in extracellular cytochrome c, reaching a peak concentration of approximately 40 ng/ml. sci-hub.setandfonline.com Similarly, in JM1 cells, a significant amount of cytochrome c was detected in the culture supernatant after a one-hour incubation with this compound, whereas it was undetectable in the supernatant of control cells. precisionformedicine.com

Luciferase Assays for ATP:

The release of adenosine (B11128) triphosphate (ATP) from dying cells acts as a crucial "find-me" signal for immune cells. sci-hub.se The amount of extracellular ATP is quantified using a luciferin-luciferase-based bioluminescence assay. In the presence of ATP, the enzyme luciferase catalyzes the oxidation of luciferin, producing light, the intensity of which is directly proportional to the ATP concentration.

Detailed Research Findings:

Experiments on both B16F1 and JM1 cells have shown a rapid increase in extracellular ATP following treatment with this compound. precisionformedicine.comsci-hub.se In JM1 cells, ATP concentration in the supernatant increased significantly after 60 minutes of treatment, peaking at 90 minutes before declining. precisionformedicine.com A similar rapid rise in extracellular ATP was observed in B16F1 cells starting from 60 minutes of treatment. sci-hub.se

Table 2: Quantification of DAMPs Released from Cancer Cells Treated with this compound This table is interactive. Click on the headers to sort the data.

DAMP Assay Cell Line Treatment Key Finding Reference
Cytochrome c ELISA B16F1 Melanoma This compound (108 µM) Gradual increase, peaking at ~40 ng/ml sci-hub.setandfonline.com
Cytochrome c ELISA JM1 Hepatocellular Carcinoma This compound (108 µM) Significant release after 1 hour precisionformedicine.com
ATP Luciferase Assay JM1 Hepatocellular Carcinoma This compound (54 µM) Rapid increase from 60 mins, peak at 90 mins precisionformedicine.comunito.it
ATP Luciferase Assay B16F1 Melanoma This compound (54 µM) Rapid increase from 60 mins sci-hub.se

Flow Cytometry for Immune Cell Characterization (Proposed)

While not yet extensively detailed in published this compound-specific literature, flow cytometry is a proposed and logical next step for characterizing the downstream immunological effects of the compound in preclinical models. This powerful technique allows for the multi-parametric analysis of individual cells within a heterogeneous population, making it ideal for dissecting the composition and activation status of immune cells infiltrating a tumor.

Proposed Applications:

Following intratumoral injection of this compound in animal models, tumors and draining lymph nodes would be harvested and processed into single-cell suspensions. These cells would then be stained with a cocktail of fluorescently-labeled antibodies against various cell surface and intracellular proteins.

Potential Research Findings:

Immune Cell Infiltration: Flow cytometry can quantify the infiltration of various immune cell subsets into the tumor microenvironment. This would involve staining for lineage markers such as CD45 (pan-leukocyte), CD3 (T cells), CD4 (helper T cells), CD8 (cytotoxic T cells), NK1.1 (natural killer cells), and F4/80 (macrophages). It is hypothesized that this compound treatment would lead to an increased infiltration of cytotoxic T lymphocytes (CD8+ T cells) and NK cells, consistent with an effective anti-tumor immune response. nih.gov

T-Cell Activation Status: The activation state of tumor-infiltrating T cells can be assessed by staining for markers like CD69, CD44, and the expression of effector molecules such as Interferon-gamma (IFN-γ) and Granzyme B. It is proposed that this compound-induced ICD would lead to an increase in the proportion of activated, antigen-specific CD8+ T cells within the tumor.

Dendritic Cell Maturation: The maturation of dendritic cells (DCs), which are crucial for priming the T-cell response, can be monitored by analyzing the expression of co-stimulatory molecules like CD80, CD86, and the antigen presentation molecule MHC class II. An increase in the percentage of mature DCs would be indicative of a robust immunogenic response.

Table 3: Proposed Flow Cytometry Panels for Immune Cell Characterization in this compound Studies This table is interactive. Click on the headers to sort the data.

Target Cell Population Key Markers Purpose of Analysis
T Lymphocytes CD45, CD3, CD4, CD8 Quantify major T-cell subsets infiltrating the tumor.
Activated T Cells CD69, CD44, IFN-γ, Granzyme B Determine the activation and cytotoxic potential of T cells.
Natural Killer (NK) Cells CD45, NK1.1 Quantify the infiltration of NK cells.
Dendritic Cells (DCs) CD11c, MHC II, CD80, CD86 Assess the maturation and antigen-presenting capacity of DCs.

Future Research Perspectives and Unexplored Avenues for Ltx 401 Hcl

Elucidation of Specific Golgi-Binding Interactions

A primary area for future research is to unravel the specific molecular interactions between LTX-401 HCl and the Golgi apparatus. While it is known that LTX-401, an amphipathic β(2,2)-amino acid derivative, selectively enriches in the Golgi, the precise binding partners and the nature of these interactions remain to be fully characterized. nih.govnih.gov Subcellular fractionation followed by mass spectrometric detection has confirmed its selective accumulation in the Golgi over mitochondria or the cytosol. researchgate.net However, the molecular mechanism explaining how this specific targeting and subsequent destruction of the Golgi apparatus leads to cell death is not yet fully understood. nih.gov

Future studies should aim to:

Identify specific protein or lipid targets within the Golgi membrane that this compound interacts with. This could involve techniques such as affinity chromatography with tagged this compound or photo-affinity labeling to capture binding partners.

Characterize the biophysical nature of the interaction. Understanding whether the binding is driven by electrostatic interactions, hydrophobic forces, or specific receptor-ligand recognition will be crucial. The cationic and amphipathic properties of LTX-401 likely play a role, similar to other oncolytic peptides that interact with negatively charged components of cancer cell membranes. nih.gov

Investigate the role of Golgi-resident proteins in the lytic process. Determining if this compound's activity is dependent on the expression levels or modifications of specific Golgi proteins could provide insights into potential biomarkers for sensitivity.

Comprehensive Analysis of Downstream Signaling Pathways Beyond Cell Death Induction

The disruption of the Golgi apparatus by LTX-401 initiates a cascade of events culminating in immunogenic cell death. researchgate.net This process involves mitochondrial membrane permeabilization, a step that is attenuated by the knockout of the pro-apoptotic proteins BAX and BAK. nih.govresearchgate.net While the induction of ICD hallmarks like calreticulin (B1178941) exposure, ATP release, and HMGB1 exodus has been established, the intricate downstream signaling pathways that orchestrate this response require deeper investigation. researchgate.netresearchgate.net

Future research should focus on:

Mapping the signaling cascades that link Golgi stress to mitochondrial outer membrane permeabilization. This includes identifying the key signaling molecules and pathways that are activated following Golgi disruption.

Investigating the role of ER stress and the unfolded protein response (UPR). Given the close functional relationship between the ER and Golgi, it is plausible that LTX-401-induced Golgi damage triggers ER stress, which in turn contributes to apoptosis. mdpi.com

Exploring non-apoptotic cell death pathways. While apoptosis is implicated, the observation that cell killing by LTX-401 is refractory to caspase inhibition suggests that other forms of regulated cell death, such as necroptosis or ferroptosis, may also be involved. researchgate.nethodoodo.com

Analyzing the activation of innate immune signaling pathways. The release of DAMPs activates pattern recognition receptors (PRRs), leading to downstream signaling through pathways like NF-κB and IRF3, ultimately resulting in the expression of type I interferons and other pro-inflammatory cytokines. frontiersin.org A detailed analysis of these pathways in response to LTX-401 is warranted.

Characterization of Immune Cell Dynamics and Phenotypes in Response to this compound

A key feature of LTX-401's therapeutic potential is its ability to stimulate a robust anti-tumor immune response. lytixbiopharma.com Treatment with LTX-401 leads to a strong lymphoid infiltration into the tumor. researchgate.net This suggests a reprogramming of the tumor microenvironment from "cold" (immunologically quiescent) to "hot" (immunologically active). lytixbiopharma.com However, a detailed characterization of the immune cell populations involved and their functional states is an important next step.

Future research directions include:

Detailed immune cell phenotyping within the tumor microenvironment following LTX-401 treatment using techniques like flow cytometry and single-cell RNA sequencing. This will help to identify the specific subsets of T cells, dendritic cells, macrophages, and other immune cells that are recruited and activated. researchgate.net

Assessing the functionality of tumor-infiltrating lymphocytes. This includes measuring their cytotoxic capacity, cytokine production (e.g., IFN-γ), and memory formation. researchgate.net

Investigating the impact on regulatory immune cells. Understanding how LTX-401 affects immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) is crucial for optimizing its immunotherapeutic efficacy. nih.gov

Exploring the systemic immune response. Characterizing the expansion of tumor-specific T-cell clones in the blood and the generation of long-term immunological memory will be vital. nih.gov

Development of Advanced In Vitro Models for Predictive Research (e.g., 3D cultures, organoids)

To better predict the in vivo efficacy of this compound and to study its effects in a more physiologically relevant context, the development and utilization of advanced in vitro models are essential. Traditional 2D cell cultures often fail to recapitulate the complexity of solid tumors.

Future research should embrace:

Three-dimensional (3D) tumor spheroids and organoids. These models better mimic the cell-cell interactions, nutrient gradients, and hypoxic conditions found in tumors. researchgate.net They can be used to assess the penetration and efficacy of LTX-401 in a more realistic setting.

Patient-derived organoids (PDOs). PDOs can be generated from individual patients' tumors and have been shown to be more representative of the in vivo situation, allowing for personalized medicine approaches. researchgate.net

Microfluidic "tumor-on-a-chip" models. These platforms can incorporate immune cells and vascular networks, enabling the study of the complex interplay between LTX-401, tumor cells, and the immune system in a dynamic environment.

Investigation of Mechanisms for Selectivity towards Cancer Cells vs. Normal Cells

While LTX-401 has shown efficacy against various cancer cell lines, it also exhibits cytotoxicity against some non-malignant cell lines. lytixbiopharma.com Although its intended use for local administration makes this less of a concern than for systemic drugs, understanding the basis for any potential selectivity is important for optimizing its therapeutic window. lytixbiopharma.com

Key research questions include:

Do differences in membrane composition contribute to selectivity? Cancer cells often have a higher abundance of anionic molecules like phosphatidylserine (B164497) on their outer membrane, which could lead to a higher affinity for the cationic LTX-401. nih.govbio-integration.org

Is the Golgi apparatus in cancer cells inherently more susceptible? Investigating potential structural or functional differences in the Golgi of cancer cells compared to normal cells could reveal mechanisms of selectivity.

Can LTX-401 be modified to enhance tumor selectivity? Future drug development could focus on conjugating LTX-401 to tumor-targeting moieties to improve its specificity.

Exploration of this compound as a Research Probe for Organelle-Specific Cellular Processes

Beyond its therapeutic potential, the unique property of LTX-401 to specifically target and disrupt the Golgi apparatus makes it a valuable tool for basic cell biology research. nih.govresearchgate.net

Potential applications as a research probe include:

Studying Golgi stress responses. LTX-401 can be used to induce acute Golgi damage, allowing for the investigation of cellular responses to this specific organellar stress.

Investigating the role of the Golgi in cellular processes. By disrupting Golgi function, researchers can study its involvement in protein trafficking, glycosylation, and secretion. mdpi.com

Exploring the interplay between the Golgi and other organelles. LTX-401 provides a means to study the communication and signaling between the Golgi, mitochondria, and the ER under stress conditions. researchgate.netmdpi.com

Dissecting the mechanisms of autophagy. The relocation of LC3 to the damaged Golgi upon treatment with certain agents suggests a potential role for LTX-401 in studying organelle-specific autophagy. researchgate.net

Q & A

Q. What mechanisms underlie LTX-401 HCl-induced cell death in melanoma models?

this compound, a cytolytic amphipathic β(2,2)-amino acid, induces rapid tumor cell death via membrane disruption and lysosomal vacuolization, leading to immunogenic cell death (ICD). Key mechanisms include the release of damage-associated molecular patterns (DAMPs) such as HMGB1 (detected in supernatants via Western blot at 30 minutes post-treatment) and cytochrome c (quantified via ELISA, peaking at ~40 ng/mL after 120 minutes). These DAMPs activate immune responses through TLRs and RAGE receptors, contributing to tumor regression in murine models .

Q. What are the standard assays for quantifying this compound-induced DAMP release?

  • HMGB1 : Western blot analysis of cell culture supernatants (30-minute time point recommended) .
  • Cytochrome c : ELISA-based quantification in supernatants (120-minute time point for peak detection) .
  • ATP : Luminescence assays (e.g., CellTiter-Glo) to measure extracellular ATP levels as an early marker of ICD .

Q. Which in vitro and in vivo models are validated for studying this compound efficacy?

  • In vitro : B16F1 murine melanoma cells treated with this compound at 4× IC50 (108 μM) .
  • In vivo : Subcutaneous melanoma models (e.g., C57BL/6 mice) with intratumoral this compound injections, monitoring tumor volume regression and survival rates .

Advanced Research Questions

Q. How to resolve contradictions in DAMP release kinetics across this compound studies?

Discrepancies in temporal DAMP release (e.g., HMGB1 at 30 minutes vs. cytochrome c at 120 minutes) may arise from differences in cell membrane permeability thresholds or assay sensitivity. To address this:

  • Perform time-course experiments with overlapping time points (e.g., 15, 30, 60, 120 minutes).
  • Validate findings using orthogonal methods (e.g., immunofluorescence for HMGB1 nuclear-cytoplasmic translocation) .

Q. What experimental design optimizes this compound dosing for immune activation in vivo?

  • Dose optimization : Use dose-escalation studies (e.g., 25–150 μM) to balance cytotoxicity and ICD efficacy.
  • Immune monitoring : Combine tumor volume measurements with flow cytometry of tumor-infiltrating lymphocytes (CD8+ T cells, dendritic cells) and cytokine profiling (e.g., IFN-γ, IL-6) .

Q. How to statistically analyze this compound data with high variability in DAMP release?

  • Apply non-parametric tests (e.g., Mann-Whitney U test) for non-normally distributed data.
  • Use repeated-measures ANOVA for time-course experiments and report effect sizes (e.g., Cohen’s d) to contextualize biological significance .

Q. What protocols ensure reproducibility in this compound-induced lysosomal disruption studies?

  • Standardize cell density : Maintain consistent seeding (e.g., 1×10⁴ cells/well for 96-well plates).
  • Control for pH : Use calibration buffers (pH 4.01) to mimic lysosomal conditions during in vitro assays .
  • Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for experimental metadata .

Q. How to integrate this compound with checkpoint inhibitors in combinatorial therapy research?

  • Synergy testing : Use Chou-Talalay combination index (CI) analysis to assess interactions with anti-PD-1/PD-L1 agents.
  • Endpoint selection : Measure abscopal effects (distant tumor regression) and long-term immune memory (e.g., rechallenge experiments) .

Methodological Guidance

  • IC50 determination : Use nonlinear regression (e.g., GraphPad Prism) to calculate dose-response curves from viability assays (e.g., MTT, ATP-based) .
  • Data presentation : Follow Beilstein Journal guidelines—include raw data in supplementary files and highlight key trends in main figures .
  • Ethical compliance : For in vivo studies, document animal protocols (e.g., IACUC approval) and humane endpoints (e.g., tumor size limits) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.